

CP-195543: A Technical Overview of Preclinical In Vitro and In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory processes. Developed by Pfizer, this small molecule has been investigated for its potential therapeutic utility in inflammatory diseases, most notably rheumatoid arthritis. This technical guide provides a comprehensive overview of the core preclinical in vitro and in vivo studies that have characterized the pharmacological profile of **CP-195543**. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Mechanism of Action

CP-195543 is a structurally novel, selective, and potent leukotriene B4 (LTB4) receptor antagonist.[1] It exerts its effects by binding to LTB4 receptors, thereby preventing the binding of the endogenous pro-inflammatory ligand LTB4. LTB4 is a powerful chemoattractant for neutrophils and is implicated in various inflammatory conditions.[2][3]

Studies have revealed a dual-antagonist mechanism for **CP-195543**. It acts as a noncompetitive antagonist at the high-affinity LTB4 receptors on human neutrophils.[1] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptors on these same cells.[1] This dual mechanism of action contributes to its robust inhibitory effects on LTB4-mediated cellular responses.



Quantitative In Vitro Data Summary

The following tables summarize the key quantitative data from in vitro studies of CP-195543.

Table 1: Receptor Binding Affinity

Target	Species	Tissue/Cell Type	Assay	IC50 (nM)	Ki (nM)
High-affinity LTB4 Receptor	Human	Neutrophils	[3H]LTB4 Binding	6.8[1]	4.9[1]
High-affinity LTB4 Receptor	Murine	Spleen Membranes	[3H]LTB4 Binding	37.0[1]	26.9[1]

Table 2: Functional Antagonism



Assay	Species	Cell Type	IC50 (nM)	pA2	Notes
LTB4- mediated Chemotaxis	Human	Neutrophils	2.4[1]	-	Noncompetiti ve antagonism
LTB4- mediated Chemotaxis	Mouse	Neutrophils	7.5[1]	-	
LTB4- mediated CD11b Up- regulation	Human	Neutrophils	-	7.66[1]	Competitive antagonism
LTB4- mediated CD11b Up- regulation (Whole Blood)	Human	Neutrophils	-	7.12[4]	
LTB4- mediated CD11b Up- regulation (Whole Blood)	Murine	Neutrophils	-	7.06[4]	
LTB4- mediated CD11b Up- regulation (Whole Blood)	Human	Monocytes	270[1]	-	
LTB4- mediated CD11b Up- regulation	Human	Eosinophils	420[1]	-	



(Whole Blood)

Quantitative In Vivo Data Summary

The following table summarizes the key quantitative data from in vivo studies of CP-195543.

Table 3: In Vivo Efficacy

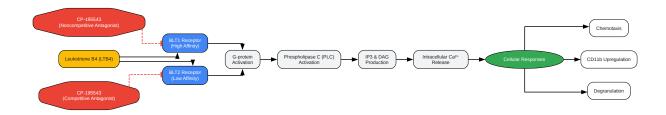
Model	Species	Endpoint	Route of Administrat ion	ED50 (mg/kg)	Plasma Concentrati on for Half- Maximal Effect (µg/mL)
LTB4- mediated Neutrophil Infiltration	Guinea Pig	Skin	Oral	0.1[1]	-
LTB4- mediated Neutrophil Infiltration	Murine	Skin	Oral	2.8[1]	-
IL-1- exacerbated Collagen- Induced Arthritis	Murine	Clinical Symptoms & Weight Loss	Osmotic Pump	-	0.4 - 0.5[1][4]

Signaling Pathways and Experimental Workflows Leukotriene B4 (LTB4) Signaling Pathway

The following diagram illustrates the signaling pathway of LTB4, which is inhibited by **CP-195543**. LTB4 binds to its G protein-coupled receptors (GPCRs), BLT1 (high-affinity) and BLT2



(low-affinity), on the surface of leukocytes such as neutrophils. This binding initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and an increase in intracellular calcium, leading to chemotaxis, degranulation, and the upregulation of adhesion molecules like CD11b.[5][6]



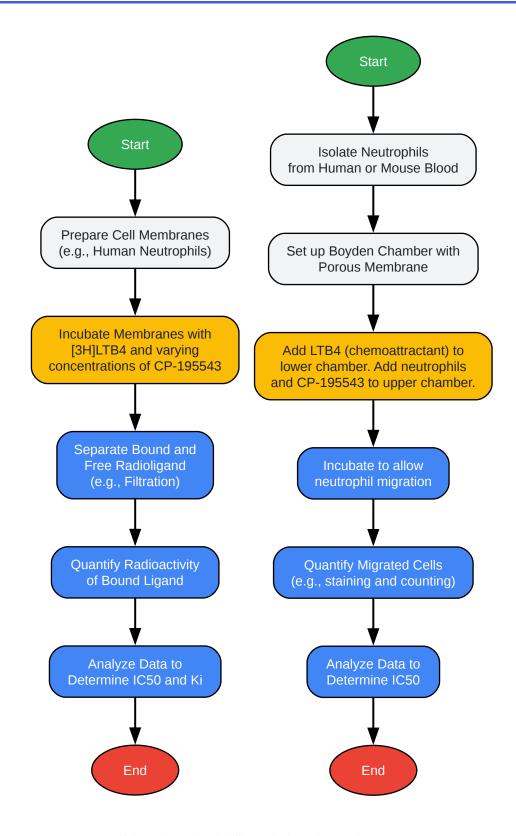
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Leukotriene B4 (LTB4) Signaling Pathway and CP-195543 Inhibition.

Experimental Workflow: [3H]LTB4 Receptor Binding Assay

This diagram outlines the typical workflow for a radioligand binding assay to determine the affinity of **CP-195543** for LTB4 receptors.





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